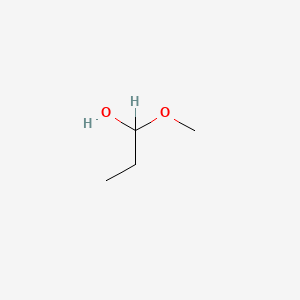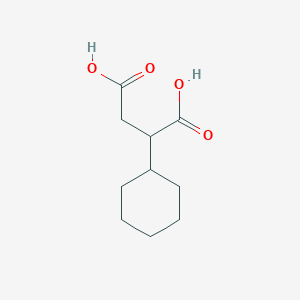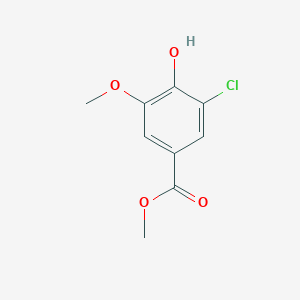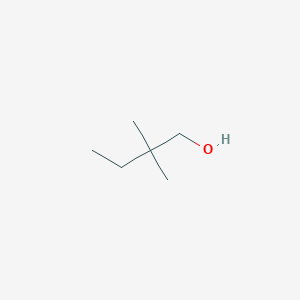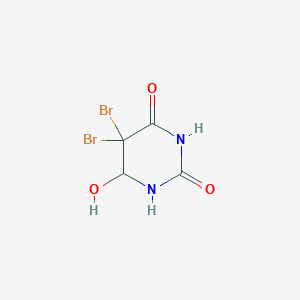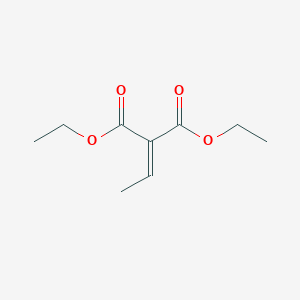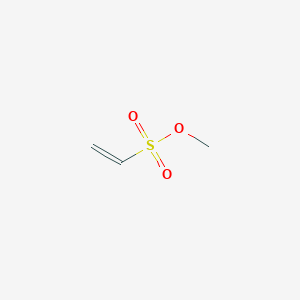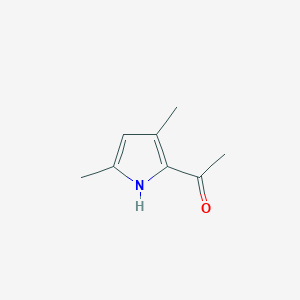
1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One is a pyrrole derivative of significant interest due to its unique chemical and physical properties. It is part of a broader class of compounds that have been extensively studied for their synthetic methods, molecular structures, chemical reactions, and properties.
Synthesis Analysis
A penta-substituted pyrrole derivative related to 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One was synthesized in a one-pot four-component coupling reaction, showcasing the compound's complex synthetic pathway and its structural diversity. This synthesis utilized natural hydroxyapatite as a catalyst, demonstrating the efficiency and eco-friendliness of the process (Louroubi et al., 2019).
Aplicaciones Científicas De Investigación
Catalytic Applications
One of the significant applications of derivatives similar to 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One is in catalysis. For example, pyrazolylamine ligands, closely related to the chemical , have been utilized in nickel(II) catalyzed oligomerization and polymerization of ethylene. The process depends on the solvent and co-catalyst, leading to various products, including high molecular weight linear high-density polyethylene. This demonstrates the compound's potential role in facilitating complex chemical reactions and synthesizing valuable polymers (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Material Synthesis
Derivatives of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One have been explored for synthesizing new materials with specific properties. For instance, novel isoxazoline incorporated pyrrole derivatives have been synthesized, displaying promising antibacterial activity due to the pyrrole ring structure. This indicates the potential of such compounds in developing new materials with antimicrobial properties (Kumar, Kumar, & Nihana, 2017).
Corrosion Inhibition
Research on pyrrole derivatives has also shown potential in corrosion inhibition. A new pyrrole derivative synthesized through a one-pot four-component coupling reaction demonstrated good efficiency in inhibiting steel corrosion. This suggests the utility of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One derivatives in protective coatings and treatments for metals, contributing to the longevity and durability of metal structures and components (Louroubi et al., 2019).
Fluorescent Chemosensors
Derivatives of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One have been identified as promising fluorescent chemosensors. A specific dimethylfuran tethered 2-aminopyridine-3-carbonitrile, derived from a similar synthesis process, has shown remarkable sensitivity as a chemosensor for Fe3+ ions and picric acid. This highlights the potential of such compounds in environmental monitoring and safety applications, detecting hazardous substances at very low concentrations (Shylaja, Rubina, Roja, & Kumar, 2020).
Luminescent Polymers
Research has also delved into the synthesis of highly luminescent polymers incorporating pyrrole derivatives. These polymers, containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, exhibit strong fluorescence and are soluble in common organic solvents. Such materials are of interest for applications in optoelectronics and bioimaging, where high luminescence and stability in various solvents are desirable (Zhang & Tieke, 2008).
Mecanismo De Acción
- It’s important to note that this compound belongs to the pyrrolopyrazine scaffold, which contains both pyrrole and pyrazine rings .
- Without specific data on this compound, we can’t pinpoint exact pathways. However, pyrrolopyrazine derivatives have been associated with various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Target of Action
Biochemical Pathways
Propiedades
IUPAC Name |
1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-6(2)9-8(5)7(3)10/h4,9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZNMNSPWOIFPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383996 |
Source


|
| Record name | 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One | |
CAS RN |
1500-93-2 |
Source


|
| Record name | 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1500-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

